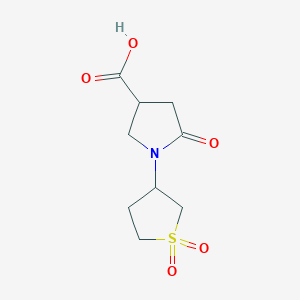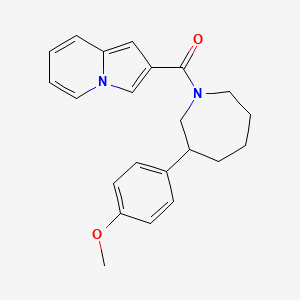
Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone, can be achieved through various methodologies. One common approach involves the use of radical cyclization and cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . Transition metal-catalyzed reactions and oxidative coupling are also employed to achieve the desired substitution patterns .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Indolizine derivatives undergo various chemical reactions, including:
Oxidation: Indolizine compounds can be oxidized to form various oxidized products.
Reduction: Reduction reactions can convert indolizine derivatives into more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., cerium(III) salts), reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized indolizine derivatives, while substitution reactions can introduce new functional groups into the indolizine scaffold .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. Indolizine derivatives are known to interact with various biological receptors and enzymes, leading to their observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Share a similar indole nucleus and exhibit diverse biological activities.
Imidazole derivatives: Contain a five-membered ring with nitrogen atoms and have broad chemical and biological properties.
Uniqueness
Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to its specific structure, which combines an indolizine core with a methoxyphenyl and azepanone moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
indolizin-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-26-21-10-8-17(9-11-21)18-6-2-4-13-24(15-18)22(25)19-14-20-7-3-5-12-23(20)16-19/h3,5,7-12,14,16,18H,2,4,6,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTQIDNFOJAXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
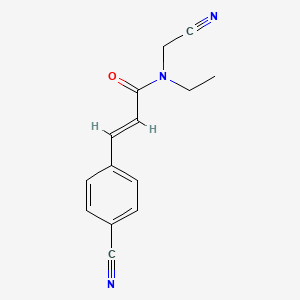
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
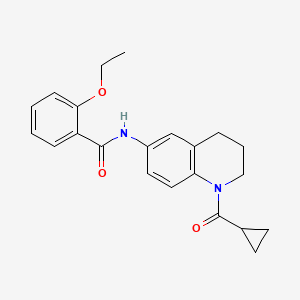
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
![3-[3-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2421411.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
![4-[4-(benzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline](/img/structure/B2421415.png)
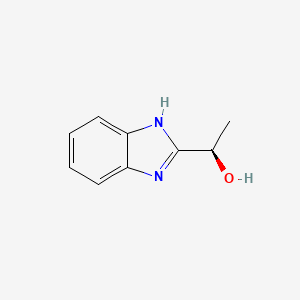
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2421419.png)
![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/new.no-structure.jpg)
![2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2421421.png)
